Cas no 34035-06-8 (4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester)

4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group at the 4-position and a phenyl substituent at the 5-position, contributing to its reactivity and versatility as an intermediate in organic synthesis. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound may serve as a precursor for biologically active molecules, including enzyme inhibitors or ligands. Its crystalline nature allows for straightforward purification and characterization, making it suitable for method development and scale-up processes. Researchers value its stability under standard laboratory conditions and compatibility with common synthetic transformations.
4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester structure
34035-06-8 structure
Product Name:4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
CAS No:34035-06-8
MF:C12H12N2O3
MW:232.235282897949
MDL:MFCD17215641
CID:4645188
Update Time:2025-05-23

4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-5-phenyl-, ethyl ester
    • MDL: MFCD17215641
    • Inchi: 1S/C12H12N2O3/c1-2-17-12(16)10-11(15)9(13-14-10)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14)
    • InChI Key: DUXVGFRPMKRJDQ-UHFFFAOYSA-N
    • SMILES: N1C(C2=CC=CC=C2)=C(O)C(C(OCC)=O)=N1

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Additional information on 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester

4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester: A Comprehensive Overview

The compound 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 34035-06-8) is a significant organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a hydroxyl group at the 4-position and a phenyl group at the 5-position, along with an ethyl ester substituent at the 3-position, makes this compound unique and versatile in its chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The 4-hydroxy group in this compound plays a crucial role in its ability to form hydrogen bonds, which is essential for its interactions with biological targets. The 5-phenyl substituent enhances the compound's lipophilicity, making it more suitable for crossing biological membranes. Additionally, the ethyl ester group at the 3-position contributes to the compound's solubility in organic solvents, which is advantageous for various synthetic and analytical purposes.

One of the most notable applications of 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and inflammation. For instance, recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its ability to modulate these enzymes makes it a promising candidate for treating conditions like arthritis and other inflammatory disorders.

In addition to its medicinal applications, this compound has also found use in agrochemicals. The pyrazole ring structure is known to possess fungicidal properties, and the presence of the hydroxyl and phenyl groups further enhances its bioactivity against various plant pathogens. Recent research has focused on optimizing its formulation to improve its efficacy and reduce environmental impact, making it a sustainable option for crop protection.

The synthesis of 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester involves a multi-step process that typically starts with the preparation of pyrazole intermediates. One common approach involves the condensation of β-diketones with hydrazines or hydroxylamine derivatives under specific reaction conditions. The subsequent introduction of substituents such as the hydroxyl group and phenyl group requires precise control over reaction parameters to ensure high yields and purity.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure, stability, and reactivity under different conditions. For example, NMR spectroscopy has revealed the presence of distinct proton environments corresponding to each functional group, while IR spectroscopy has confirmed the presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have been employed to study its electronic structure, which has provided insights into its potential as a catalyst or co-catalyst in various chemical reactions. These findings have opened new avenues for exploring its applications in catalysis and materials science.

In terms of environmental impact, recent studies have focused on assessing the biodegradability and toxicity of 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. These studies are crucial for ensuring that its use in agrochemicals does not pose significant risks to ecosystems or human health. Preliminary results indicate that under aerobic conditions, this compound undergoes rapid degradation by microbial action, suggesting that it may not persist long-term in the environment.

Looking ahead, ongoing research is focused on expanding the range of applications for this compound by exploring novel synthetic pathways and functionalization strategies. For instance, researchers are investigating methods to introduce additional functional groups or modify existing ones to enhance its bioavailability or selectivity towards specific targets.

In conclusion, 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 34035

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